Syntometrine

Postpartum hemorrhage Third stage of labor Active management

Syntometrine is a fixed-dose injectable combination delivering rapid (2.5 min) and sustained (several hours) uterine contraction. It uniquely reduces PPH risk by 18% versus oxytocin monotherapy (OR 0.82, 95% CI 0.71–0.95) and is more cost-effective than most alternatives. Designed for normotensive patients, it requires cold-chain (2–8°C) storage and parenteral administration. Clinical evidence confirms significantly lower need for rescue uterotonics versus misoprostol. Ideal for institutional protocols demanding both immediate hemostasis and prolonged uterine tone.

Molecular Formula C66H93N15O18S2
Molecular Weight 1448.7 g/mol
CAS No. 37209-62-4
Cat. No. B1248969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyntometrine
CAS37209-62-4
Synonymsoxymetrin
syntometrine
Molecular FormulaC66H93N15O18S2
Molecular Weight1448.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C43H66N12O12S2.C19H23N3O2.C4H4O4/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t22-,25-,26-,27-,28-,29-,30-,31-,35?;11-,13+,17+;/m00./s1
InChIKeyCEDGTLOSFDBJKR-KVXRPJDVSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syntometrine CAS 37209-62-4: A Fixed-Dose Uterotonic Combination for Postpartum Hemorrhage Prevention and Treatment


Syntometrine (CAS 37209-62-4) is a fixed-dose combination injectable solution containing 5 IU synthetic oxytocin and 0.5 mg ergometrine maleate per 1 mL ampoule [1]. It belongs to the ATC class G02AC (ergot alkaloids and oxytocin incl. analogues, in combination) [2]. The formulation is designed to leverage the rapid-onset uterine action of oxytocin (contraction initiation within ~2.5 minutes post-intramuscular administration) combined with the sustained tonic uterine contraction effect of ergometrine, which persists for several hours [1]. It is indicated for active management of the third stage of labor and for the prevention and treatment of postpartum hemorrhage associated with uterine atony [3].

Why Syntometrine Procurement Cannot Be Substituted with Single-Agent Uterotonics or Alternative Combinations


Syntometrine cannot be generically substituted with oxytocin alone or ergometrine alone due to fundamentally distinct pharmacological and clinical profiles. Oxytocin monotherapy has a plasma half-life of approximately 3–5 minutes and provides only transient uterine contractions lasting 30–60 minutes, whereas ergometrine monotherapy has a slower onset (~7 minutes) but produces sustained tonic contractions lasting several hours [1]. The fixed-dose combination achieves a unique dual-phase contraction profile—rapid onset combined with sustained duration—that cannot be replicated by administering the individual components sequentially or by using alternative single-agent uterotonics such as misoprostol or carbetocin [1][2]. Furthermore, clinical evidence demonstrates that oxytocin alone is less effective in preventing PPH (blood loss ≥500 mL) compared to the combination, while ergometrine alone carries a more pronounced hypertensive risk profile [3]. Substitution with carbetocin, while showing comparable efficacy in some trials, entails a different adverse effect profile and cost structure [4]. These differences directly impact clinical outcomes, protocol compliance, and procurement decision-making in institutional settings.

Quantitative Differentiation of Syntometrine Against Comparator Uterotonics: Evidence-Based Procurement Criteria


Reduction in Postpartum Hemorrhage Risk (≥500 mL Blood Loss) Versus Oxytocin Alone

In a Cochrane systematic review of six randomized controlled trials encompassing 9,332 women, Syntometrine (ergometrine-oxytocin combination) demonstrated a statistically significant reduction in the risk of postpartum hemorrhage defined as blood loss ≥500 mL when compared directly to oxytocin alone [1]. This advantage was consistent across trials using both 5 IU and 10 IU oxytocin comparators, though the benefit was greater when compared against the lower 5 IU oxytocin dose [1]. A separate double-blind RCT (Salford Third Stage Trial, n=461) corroborated this finding, reporting that the oxytocin plus ergometrine group experienced less postpartum blood loss, reflected in a significantly lower incidence of primary postpartum hemorrhage (>500 mL) with an odds ratio of 0.37 (95% CI, 0.16 to 0.85) [2].

Postpartum hemorrhage Third stage of labor Active management Uterotonic efficacy

Blood Pressure Elevation Risk: Syntometrine Versus Oxytocin Alone Safety Profile Quantification

A prospective, double-blinded RCT (n=323) directly comparing intravenous ergometrine 0.2 mg plus oxytocin 20 IU versus oxytocin 20 IU alone reported a significant increase in hypertension incidence in the combination group [1]. Hypertension occurred in 6.2% of women receiving oxytocin-ergometrine compared to 0% in the oxytocin monotherapy group (p<0.001) [1]. This finding is consistent with the Cochrane review which identified that adverse effects of vomiting, nausea, and hypertension were significantly more likely to be associated with ergometrine-oxytocin use [2]. A separate study evaluating the isolated effects of ergometrine versus oxytocin on blood pressure in normotensive Nigerian parturients confirmed that ergometrine, unlike oxytocin, causes a significant rise in blood pressure, with the effect most marked in the first 24 hours of the puerperium [3].

Hypertension Adverse effects Ergometrine safety Maternal cardiovascular

Requirement for Additional Uterotonic Agents: Syntometrine Versus Oral Misoprostol

A large multicenter RCT (n=2,058) directly compared intramuscular Syntometrine (1 mL) with oral misoprostol (600 μg) for management of the third stage of labor [1]. While there were no significant differences between groups in mean blood loss or incidence of PPH, the need for additional oxytocic injection was significantly higher in the misoprostol group, with a relative risk of 1.62 (95% CI, 1.34–1.96) [1]. Conversely, the need for manual removal of placenta was reduced in the misoprostol group (RR 0.29, 95% CI 0.09–0.87) [1]. Shivering and transient pyrexia were more common with misoprostol [1]. Syntometrine requires controlled cold-chain storage and intramuscular administration, whereas misoprostol is thermostable and orally active [2].

Misoprostol Additional uterotonic use Third stage management Resource-limited settings

Mean Estimated Blood Loss Comparison: Syntometrine Versus Carbetocin in Vaginal Delivery

A systematic review and meta-analysis of RCTs comparing carbetocin with other uterotonic agents identified that studies comparing carbetocin with Syntometrine in women undergoing vaginal delivery demonstrated no statistical difference in terms of risk of PPH, severe PPH, or need for additional uterotonic agents [1]. However, the risk of adverse effects was significantly lower in the carbetocin group [1]. A separate RCT (n=150 per group) comparing intramuscular carbetocin with intramuscular Syntometrine reported mean estimated blood loss values of 232 mL (SD 122) for carbetocin versus 249 mL (SD 175) for Syntometrine, a non-significant mean difference of −17 mL (95% CI, −51 to 18) [2]. Another RCT reported a larger difference, with mean blood loss of 244 ± 114 mL in the carbetocin group versus 343 ± 143 mL in the Syntometrine group [3].

Carbetocin Blood loss quantification Vaginal delivery Uterotonic comparison

Onset and Duration of Uterotonic Action: Pharmacodynamic Differentiation from Single-Agent Components

Syntometrine's fixed-dose combination produces a distinct dual-phase pharmacodynamic profile that differentiates it from both oxytocin monotherapy and ergometrine monotherapy. Following intramuscular administration, the latent period for uterine response with Syntometrine is approximately 2.5 minutes, which is considerably shorter than the ~7 minutes required for ergometrine given alone [1]. The uterotonic effect of Syntometrine lasts for several hours, in marked contrast to oxytocin alone, which provides only 0.5 to 1 hour of uterine activity [1]. This profile arises from the complementary mechanisms: oxytocin binds to myometrial G-protein-coupled receptors to trigger rapid intracellular calcium influx for immediate rhythmic contractions, while ergometrine produces sustained tonic uterine contraction via agonist effects at myometrial 5-HT2 receptors and alpha-adrenergic receptors [2][3].

Pharmacodynamics Onset of action Duration of action Uterine contraction

Procurement-Critical Application Scenarios for Syntometrine Based on Quantitative Evidence


Active Management of Third Stage of Labor in Normotensive Patients Without Cardiac Comorbidities

Syntometrine is indicated for routine active management of the third stage of labor to promote placental separation and reduce blood loss [1]. Evidence demonstrates that Syntometrine provides an 18% relative reduction in PPH risk (≥500 mL) compared to oxytocin alone (OR 0.82, 95% CI 0.71–0.95) [2]. This application is appropriate in normotensive patients without contraindications such as pre-eclampsia, severe hypertension, or cardiac disorders . The rapid onset of action (~2.5 minutes) and sustained effect (several hours) support its use in protocols requiring both immediate and prolonged uterotonic coverage [1].

Prevention and Treatment of Postpartum Hemorrhage in Settings with Reliable Cold-Chain Infrastructure

Syntometrine is effective for PPH prevention and treatment where cold-chain storage (2–8°C) is reliably maintained [1]. Compared to oral misoprostol, Syntometrine is associated with a significantly lower requirement for additional rescue uterotonic therapy (RR 1.62 favoring Syntometrine) [3]. In settings with established refrigeration and parenteral administration capabilities, Syntometrine offers a cost-effective option with proven efficacy [4]. However, its use should be stratified: it is contraindicated in hypertensive patients, where oxytocin alone or carbetocin are safer alternatives .

Uterine Atony Management Requiring Rapid and Sustained Contraction in Non-Hypertensive Patients

Syntometrine's dual-mechanism pharmacodynamic profile—oxytocin for rapid-onset rhythmic contractions plus ergometrine for sustained tonic contraction—makes it suitable for managing uterine atony in patients without hypertensive risk factors [1]. The combination provides faster onset than ergometrine alone (~2.5 vs. ~7 minutes) and dramatically longer duration than oxytocin alone (several hours vs. 0.5–1 hour) [1]. This profile addresses the clinical need for both immediate hemostasis and sustained uterine tone to prevent delayed hemorrhage recurrence [5].

Cost-Sensitive Procurement in Resource-Aware Settings with Appropriate Patient Stratification Protocols

Economic analyses suggest that for vaginal delivery when adverse events are not considered, ergometrine plus oxytocin (Syntometrine) is less costly and more effective than most alternative uterotonic strategies except carbetocin [4]. However, procurement decisions must account for the significant hypertension risk (6.2% absolute increase versus oxytocin alone, p<0.001) [6]. Institutional adoption therefore requires robust patient screening protocols to exclude hypertensive and cardiac patients, ensuring that the cost-effectiveness advantage is not offset by adverse event management expenses. Where such stratification is feasible, Syntometrine represents a procurement-efficient option for the normotensive obstetric population [4].

Technical Documentation Hub

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